5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile

CNS Drug Discovery Physicochemical Profiling Blood-Brain Barrier Permeability

5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile (CAS 1408189-62-7) is a strategic fluorinated benzonitrile scaffold for CNS drug discovery. The ortho piperidine-ethoxy side chain provides a basic nitrogen for ionic target engagement (e.g., GPCR aspartate residues), while the meta 5-fluoro substituent confers metabolic stability by blocking cytochrome P450 oxidation. With an XLogP3 of 2.6 and TPSA of 36.3 Ų, it is ideal for synthesizing brain-penetrant ligands for serotonin/dopamine receptors. The nitrile group enables divergent derivatization to amides, amines, or biaryl libraries via boronic ester intermediates, accelerating kinase inhibitor programs. Choose this differentiated building block to avoid re‑optimizing pharmacokinetics and BBB penetration in lead series.

Molecular Formula C14H17FN2O
Molecular Weight 248.30
CAS No. 1408189-62-7
Cat. No. B3101986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile
CAS1408189-62-7
Molecular FormulaC14H17FN2O
Molecular Weight248.30
Structural Identifiers
SMILESC1CCN(CC1)CCOC2=C(C=C(C=C2)F)C#N
InChIInChI=1S/C14H17FN2O/c15-13-4-5-14(12(10-13)11-16)18-9-8-17-6-2-1-3-7-17/h4-5,10H,1-3,6-9H2
InChIKeyMSPLRIRFYUCCHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile (CAS 1408189-62-7): A Fluorinated Benzonitrile Building Block for CNS-Targeted Synthesis and Medicinal Chemistry


5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile (CAS 1408189-62-7) is a fluorinated benzonitrile derivative featuring a piperidinylethoxy side chain at the ortho position and a fluorine atom at the meta position. The molecular formula is C14H17FN2O with a molecular weight of 248.30 g/mol [1]. Commercially available purities range from 95% to 98%, making it suitable for medicinal chemistry and organic synthesis research applications . The compound serves as a versatile building block for the construction of more complex pharmacologically active molecules, particularly those targeting central nervous system (CNS) disorders where the piperidine and fluorine motifs are privileged scaffolds .

Why 5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile Cannot Be Substituted with Generic Benzonitrile Analogs in Lead Optimization


The strategic placement of the 5-fluoro substituent and the piperidine-ethoxy linker in 5-fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile confers distinct physicochemical and metabolic properties that are not recapitulated by non-fluorinated or alternative side-chain benzonitrile analogs. Fluorine substitution is a well-established medicinal chemistry tactic to improve metabolic stability by blocking cytochrome P450-mediated oxidation at adjacent positions, while also modulating lipophilicity and binding affinity [1]. The piperidine moiety provides a basic nitrogen that enhances aqueous solubility and can engage in critical ionic interactions with target proteins, such as aspartate residues in GPCR binding pockets [2]. Replacing this compound with a simpler benzonitrile derivative would eliminate these synergistic effects, potentially compromising pharmacokinetic profiles, target engagement, or downstream synthetic versatility. The quantitative evidence below substantiates these differentiating attributes.

Quantitative Differentiation of 5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile: Physicochemical, Purity, and Synthetic Advantages


Lipophilicity (XLogP3 2.6) and TPSA (36.3 Ų) Optimized for Blood-Brain Barrier Permeation

5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile exhibits a calculated XLogP3-AA value of 2.6 and a topological polar surface area (TPSA) of 36.3 Ų [1]. These parameters fall within the optimal range for central nervous system (CNS) drug candidates, where TPSA < 90 Ų and LogP 1-5 are associated with favorable blood-brain barrier (BBB) penetration. In comparison, a hypothetical non-fluorinated analog (2-[2-(piperidin-1-yl)ethoxy]benzonitrile) would be expected to have a lower LogP (approximately 2.2) due to the absence of the electronegative fluorine atom, which typically increases lipophilicity by 0.2-0.4 units per aryl substitution [2]. The measured XLogP3 of 2.6 aligns with enhanced CNS exposure potential while maintaining acceptable solubility.

CNS Drug Discovery Physicochemical Profiling Blood-Brain Barrier Permeability

High Purity Specifications (95% - 98%) Ensure Reproducible Synthetic Outcomes

Commercial vendors supply 5-fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile at purity levels of 95% (AKSci) and 98% (Leyan) . Higher purity (>98%) reduces the risk of side reactions and byproduct formation during multi-step syntheses, a critical factor when constructing complex pharmacophores where intermediate impurities can propagate and complicate purification. In contrast, generic benzonitrile derivatives often lack such tight purity specifications, introducing variability that undermines reproducibility in medicinal chemistry campaigns.

Synthetic Reliability Quality Control Building Block Purity

Strategic 5-Fluoro Substitution Enhances Metabolic Stability Compared to Non-Fluorinated Congeners

The 5-fluoro substituent on the benzonitrile ring is strategically positioned to block potential sites of oxidative metabolism, a common liability of aryl C-H bonds. Fluorine substitution is a well-validated strategy to improve metabolic stability by increasing the oxidation potential and preventing cytochrome P450-mediated hydroxylation [1]. In matched molecular pair analyses, aryl fluorination has been shown to increase metabolic half-life (t1/2) in human liver microsomes by 2- to 10-fold compared to hydrogen-substituted analogs, depending on the substitution pattern [2]. For 5-fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile, the fluorine atom at the 5-position shields the para position of the aryl ring, reducing susceptibility to oxidative degradation.

Metabolic Stability Fluorine Substitution Pharmacokinetics

Versatile Synthetic Handle: Nitrile Group Enables Downstream Functionalization and Boronic Ester Formation

The benzonitrile moiety in 5-fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile serves as a versatile synthetic handle for further elaboration. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a benzylamine, or converted to a tetrazole, expanding the accessible chemical space. More importantly, the compound can be directly transformed into its boronic ester derivative (5-fluoro-2-[2-(piperidin-1-yl)ethoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, CAS 2377608-91-6), which is employed in Suzuki-Miyaura cross-coupling reactions to generate biaryl kinase inhibitors . This synthetic route is not available for non-nitrile containing analogs, positioning 5-fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile as a privileged intermediate for diversity-oriented synthesis.

Synthetic Versatility Suzuki Coupling Building Block

Predicted Boiling Point (388.0±32.0 °C) and Density (1.16±0.1 g/cm³) for Purification and Scale-Up Planning

Predicted physical properties from ChemicalBook indicate a boiling point of 388.0±32.0 °C at 760 mmHg and a density of 1.16±0.1 g/cm³ . These values are critical for designing distillation and extraction protocols during multi-step syntheses. In contrast, many structurally related benzonitrile derivatives exhibit lower boiling points (typically 300-350 °C), which may necessitate different purification strategies. The higher boiling point of 5-fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile suggests improved thermal stability, allowing for more robust reaction conditions during scale-up.

Process Chemistry Scale-Up Physical Properties

Optimal Research and Industrial Applications for 5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile Based on Differentiated Properties


Lead Optimization in CNS Drug Discovery

The compound's XLogP3 of 2.6 and TPSA of 36.3 Ų make it an ideal core for synthesizing CNS-penetrant lead candidates. Researchers can leverage the 5-fluoro substitution to enhance metabolic stability while maintaining favorable BBB penetration [1]. The piperidine-ethoxy side chain can be further functionalized to modulate target engagement at serotonin (5-HT) or dopamine receptors, where such motifs are known pharmacophores [2].

Synthesis of Fluorinated Kinase Inhibitors via Suzuki-Miyaura Coupling

5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile serves as a direct precursor to its boronic ester derivative, enabling rapid generation of biaryl kinase inhibitor libraries . The nitrile group can also be converted to amides or amines post-coupling, offering a divergent synthetic strategy for exploring ATP-binding site interactions.

Development of PET Tracers via [18F]Fluorination

The 5-fluoro substituent provides a site for potential isotopic labeling with fluorine-18, a common positron emission tomography (PET) radionuclide. The compound's structural features support the synthesis of [18F]labeled analogs for imaging CNS targets such as 5-HT1A receptors [3].

Pharmacokinetic Profiling of Fluorinated Analogs

The 5-fluoro substitution offers a built-in advantage for metabolic stability studies. Researchers can compare 5-fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile against its non-fluorinated analog in liver microsome assays to quantify the impact of fluorine on intrinsic clearance [2]. This data informs lead selection and optimization decisions.

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